N2-Methylguanine (6-Hydroxy-2-methylaminopurine), often abbreviated as m2G, is a methylated purine base found as a minor constituent in various RNA molecules, including tRNA, rRNA, and mRNA. [, , ] It plays a crucial role in RNA structure, stability, and function. [, , ] This modification is particularly important for the proper folding and activity of tRNA and rRNA. [, , ]
N2-Methylguanine is a modified nucleobase that plays a significant role in various biological processes and has garnered attention in scientific research for its implications in RNA modifications and potential therapeutic applications. This compound is derived from guanine, one of the four primary nucleobases in DNA and RNA, through the addition of a methyl group at the nitrogen-2 position. The presence of this modification can influence the stability, structure, and function of nucleic acids.
N2-Methylguanine is primarily found in various forms of RNA, particularly in transfer RNA and small nuclear RNA. It is produced endogenously through methylation processes catalyzed by specific methyltransferases, which utilize S-adenosylmethionine as a methyl donor. This compound can also be synthesized chemically for research purposes.
N2-Methylguanine belongs to the class of modified nucleobases, specifically categorized under methylated purines. Its classification is important for understanding its biochemical properties and interactions within nucleic acids.
The synthesis of N2-methylguanine can be achieved through several methods, including:
The chemical synthesis often involves multiple steps:
The biological synthesis pathway involves:
N2-Methylguanine retains the core purine structure of guanine but features a methyl group attached to the nitrogen at position 2. Its molecular formula is C6H7N5O, and it has a molecular weight of approximately 167.15 g/mol.
The structural analysis can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and confirm its identity by analyzing its spectral data.
N2-Methylguanine participates in various chemical reactions relevant to nucleic acid metabolism:
The incorporation of N2-methylguanine into RNA can alter its physical properties, such as melting temperature and base pairing dynamics. This modification may also affect enzymatic recognition during transcription and translation processes.
The mechanism by which N2-methylguanine exerts its effects involves:
Research indicates that N2-methylguanine modifications lead to distinct mutational signatures during sequencing, which can be utilized for detecting modified nucleotides within cellular RNAs.
N2-Methylguanine is typically a white crystalline solid that is soluble in water due to its polar nature. Its melting point and solubility characteristics are essential for applications involving RNA synthesis.
Relevant analyses include high-performance liquid chromatography coupled with mass spectrometry for quantifying N2-methylguanine in biological samples, ensuring accurate detection amidst other nucleotides.
N2-Methylguanine has several scientific uses:
N²-Methylguanine (m²G), with the chemical formula C₆H₇N₅O, is a methylated derivative of guanine where a methyl group is attached to the exocyclic amino group at the C2 position (N²) of the purine ring [2] [3]. It has a molecular mass of 165.153 g/mol and a net charge of 0 under physiological conditions. The compound exhibits tautomeric versatility, predominantly adopting the keto-amino form (6-oxo configuration) over the enol-imino form, which stabilizes its participation in hydrogen bonding [2]. Isomeric variations arise from the methyl group's orientation relative to the purine ring, resulting in s-cis and s-trans rotamers (Figure 1). The s-cis rotamer positions the methyl group over the six-membered ring, while the s-trans rotamer orientates it toward the five-membered ring. Nuclear magnetic resonance (NMR) studies confirm rapid interconversion between these rotamers in solution, contributing to m²G's conformational flexibility [4] [8].
Table 1: Fundamental Chemical Properties of N²-Methylguanine
Property | Value/Description |
---|---|
Chemical formula | C₆H₇N₅O |
Average mass | 165.153 g/mol |
IUPAC name | 2-(methylamino)-1,7-dihydro-6H-purin-6-one |
SMILES | O=C1N=C(NC=2NC=NC21)NC |
Tautomeric preference | Keto-amino form |
Rotameric states | s-cis, s-trans |
In RNA duplexes, m²G retains the capacity for Watson-Crick pairing with cytosine, analogous to unmodified guanine. The methyl group projects into the major groove, minimally perturbing hydrogen-bonding geometry with complementary bases [2] [6]. However, in non-canonical contexts, m²G exhibits distinct behavior. It stabilizes G⦁U wobble pairs within internal positions of RNA helices by approximately 0.3 kcal/mol compared to unmodified guanine. This stabilization arises from favorable van der Waals contacts between the N²-methyl group and the ribose 2′-OH of the paired uracil, enhancing base stacking [4] [6]. Conversely, m²G disrupts sheared G⦁A pairs in GNRA tetraloops due to steric clashes between the methyl group and adenine’s N6 position, potentially altering RNA tertiary interactions [4].
The degree of methylation at the N² position significantly influences base-pairing fidelity. Mono-methylated guanine (m²G) maintains canonical pairing specificity due to the retention of one hydrogen-bond donor (N²-H). In contrast, N²,N²-dimethylguanine (m²₂G) eliminates both hydrogen-bond donors at the N² position, sterically hindering Watson-Crick pairing and favoring non-canonical or single-stranded conformations [2] [4]. This difference is critical in functional RNA contexts:
N²-Methylguanine exhibits iso-energetic behavior with guanine in most RNA secondary structures. Thermodynamic measurements using UV melting and calorimetry reveal that m²G substitutions in G-C pairs or terminal positions of duplexes induce negligible changes in free energy (ΔΔG ≤ 0.1 kcal/mol) [4]. However, in internal G⦁U wobble pairs, m²G confers a modest stabilization of –0.3 kcal/mol due to favorable hydrophobic interactions [4] [6]. This contrasts with modifications at other positions (e.g., N⁶-methyladenosine), which often destabilize helices. Notably, m²G does not alter the stability of GNRA tetraloops, indicating its compatibility with conserved RNA folding motifs (Table 2) [4].
Table 2: Thermodynamic Impact of m²G Substitution in RNA Duplexes
Structural Context | ΔΔG (kcal/mol) | Effect vs. Guanine | ||
---|---|---|---|---|
G-C Watson-Crick pair | +0.1 to –0.1 | Neutral | ||
Terminal G-C pair | ≤ | 0.1 | Neutral | |
Internal G⦁U wobble pair | –0.3 | Stabilizing | ||
GNRA tetraloop (loop position) | ≤ | 0.1 | Neutral |
X-ray crystallography of RNA duplexes containing m²G reveals minimal perturbation of global helix geometry. In the guanine riboswitch aptamer domain, m²G binds with nanomolar affinity (KD ~5–10 nM), comparable to guanine [8]. However, the methyl group induces a localized reorganization of the binding pocket:
Table 3: Structural Features of N²-Methylguanine in Nucleic Acids
Technique | Key Observations |
---|---|
X-ray crystallography | • Minor displacement (1.5 Å) of base-pairing partners • Loss of hydrogen bond to U51/O4 • Major groove exposure of methyl group |
NMR spectroscopy | • s-cis/s-trans rotamer equilibrium • NOE correlations: s-cis (CH₃↔H8), s-trans (CH₃↔H1′) • Rapid rotamer interconversion (ns–µs timescale) |
The structural and thermodynamic data underscore m²G's role as a stealth modification: It integrates into nucleic acid architectures with minimal energetic penalty while subtly modulating local interactions. This adaptability arises from its capacity to preserve Watson-Crick geometry, exploit hydrophobic stabilization in non-canonical pairs, and maintain conformational flexibility via rotameric equilibria. These properties explain its prevalence in functional RNAs, where it balances structural conservation with specialized regulatory roles.
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